Welcome to the BenchChem Online Store!
molecular formula C9H8ClNO B1592203 6-Chloro-3,4-dihydroisoquinolin-1(2H)-one CAS No. 22246-02-2

6-Chloro-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B1592203
M. Wt: 181.62 g/mol
InChI Key: RQKCSUSXBKSENU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09133158B2

Procedure details

Under N2 protection, a mixture of [2-(3-chloro-phenyl)-ethyl]-carbamic acid methyl ester (5.0 g, 23.4 mmol) and PPA (polyphosphoric acid) (20 g) in a 250 mL round-bottom flask was vigorously stirred at 120° C. for 2 hours. After cooling to room temperature, the reaction mixture was treated with ice-water and aqueous ammonia solution to adjust the pH to 8. Then, the mixture was then extracted with EtOAc, and the organic layer was washed with brine, dried over anhy. Na2SO4 and filtered. After removal of solvent under reduced pressure, the crude product obtained was further washed with ethyl ether to give title compound (1.66 g, 39%) as a white solid. MS: 182.0 (M+H+).
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
PPA
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
39%

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[NH:4][CH2:5][CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([Cl:13])[CH:8]=1.N>>[Cl:13][C:9]1[CH:8]=[C:7]2[C:12](=[CH:11][CH:10]=1)[C:3](=[O:2])[NH:4][CH2:5][CH2:6]2

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC(NCCC1=CC(=CC=C1)Cl)=O
Name
PPA
Quantity
20 g
Type
reactant
Smiles
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
was vigorously stirred at 120° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
EXTRACTION
Type
EXTRACTION
Details
Then, the mixture was then extracted with EtOAc
WASH
Type
WASH
Details
the organic layer was washed with brine
CUSTOM
Type
CUSTOM
Details
dried over anhy
FILTRATION
Type
FILTRATION
Details
Na2SO4 and filtered
CUSTOM
Type
CUSTOM
Details
After removal of solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude product obtained
WASH
Type
WASH
Details
was further washed with ethyl ether

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C=C2CCNC(C2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.66 g
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 39.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.